(4-Chloropyridin-2-YL)methanesulfonyl chloride
CAS No.:
VCID: VC17798190
Molecular Formula: C6H5Cl2NO2S
Molecular Weight: 226.08 g/mol
* For research use only. Not for human or veterinary use.

Description |
(4-Chloropyridin-2-YL)methanesulfonyl chloride is an organosulfur compound with the chemical formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . It features a pyridine ring substituted with a chlorine atom at the 4-position and a methanesulfonyl chloride group. This compound is highly valued in organic synthesis due to its reactivity and utility in forming sulfonamides and other derivatives. Synthesis MethodsThe synthesis of (4-Chloropyridin-2-YL)methanesulfonyl chloride typically involves chlorination of pyridine derivatives followed by the introduction of the methanesulfonyl group. These processes are well-documented in chemical literature and can be optimized for large-scale production using advanced techniques like continuous flow reactors. Mechanism of Action and ApplicationsThis compound acts as an electrophile in nucleophilic substitution reactions, making it crucial for synthesizing complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity profile allows for the formation of sulfonamides and other derivatives, which are essential in medicinal chemistry. Applications:
Safety and HandlingHandling (4-Chloropyridin-2-YL)methanesulfonyl chloride requires caution due to its reactivity and potential hazards. It is classified under hazardous substances, and proper safety measures should be taken during storage and use. Safety Data:
Suppliers:
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
Product Name | (4-Chloropyridin-2-YL)methanesulfonyl chloride | |||||||||
Molecular Formula | C6H5Cl2NO2S | |||||||||
Molecular Weight | 226.08 g/mol | |||||||||
IUPAC Name | (4-chloropyridin-2-yl)methanesulfonyl chloride | |||||||||
Standard InChI | InChI=1S/C6H5Cl2NO2S/c7-5-1-2-9-6(3-5)4-12(8,10)11/h1-3H,4H2 | |||||||||
Standard InChIKey | ZGNZFGKGHRYXGB-UHFFFAOYSA-N | |||||||||
Canonical SMILES | C1=CN=C(C=C1Cl)CS(=O)(=O)Cl | |||||||||
PubChem Compound | 79255317 | |||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume